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molecular formula C12H13NO4 B8333620 6-methoxy-2,2-dimethyl-7-nitro-2H-1-benzopyran

6-methoxy-2,2-dimethyl-7-nitro-2H-1-benzopyran

Cat. No. B8333620
M. Wt: 235.24 g/mol
InChI Key: NITZMFTYVYHIFZ-UHFFFAOYSA-N
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Patent
US07781483B2

Procedure details

A mixed solution of acetic acid (6.2 mL) and acetic anhydride (6.2 mL) containing 6-methoxy-2,2-dimethyl-2H-1-benzopyran (3.1 g, 16.4 mmol) was cooled with ice, nitric acid (1.37 mL, 18.0 mmol) was added dropwise and then the mixture was stirred at 0° C. for 1 hour. Upon the completion of the reaction, an aqueous solution of 1 mol/L sodium hydroxide was added to the reaction solution, the resulting solution was extracted with ethyl acetate (150 mL). The organic phase was washed twice with 1 mol/L sodium hydroxide aqueous solution and once with saturated sodium chloride solution. Then, the organic phase was dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by column chromatography (hexane/ethyl acetate=6/1) and the aimed product was obtained as yellow crystal (yield: 79%).
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
6.2 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]2[O:18][C:17]([CH3:20])([CH3:19])[CH:16]=[CH:15][C:14]=2[CH:21]=1.[N+:22]([O-])([OH:24])=[O:23].[OH-].[Na+]>C(O)(=O)C>[CH3:8][O:9][C:10]1[C:11]([N+:22]([O-:24])=[O:23])=[CH:12][C:13]2[O:18][C:17]([CH3:19])([CH3:20])[CH:16]=[CH:15][C:14]=2[CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.37 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3.1 g
Type
reactant
Smiles
COC=1C=CC2=C(C=CC(O2)(C)C)C1
Name
Quantity
6.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
The organic phase was washed twice with 1 mol/L sodium hydroxide aqueous solution and once with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the organic phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexane/ethyl acetate=6/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C(=CC2=C(C=CC(O2)(C)C)C1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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